Adenosine, N-(4-methoxybenzoyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

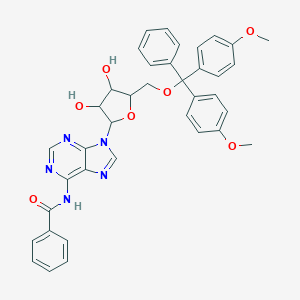

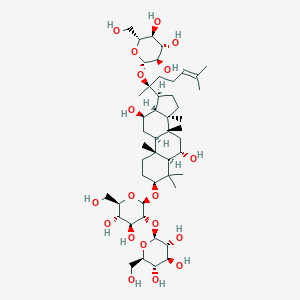

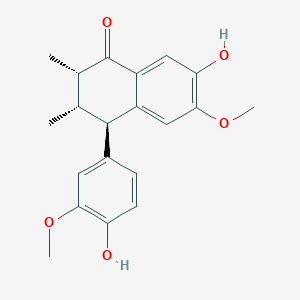

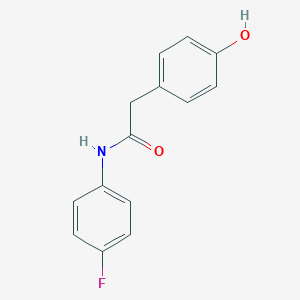

Adenosine, N-(4-methoxybenzoyl)- is a chemical compound with the linear formula C18H19N5O6 . It has a molecular weight of 401.382 . This compound finds its essential use in investigating adenosine receptors in the domain of biomedicine, towards seeking cures for a diverse range of diseases .

Synthesis Analysis

While specific synthesis methods for Adenosine, N-(4-methoxybenzoyl)- were not found, related compounds have been synthesized through condensation of benzoylisothiocyanate with primary amine derivatives in acetone . Another method involved converting the 3’-OH group into an iodide group and further dehalogenation to yield the final product .Applications De Recherche Scientifique

Transcriptome-wide Profiling and Quantification

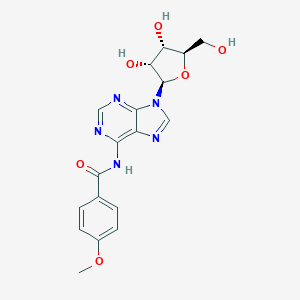

“N6-Anisoyladenosine” plays a significant role in transcriptome-wide profiling and quantification of N6-methyladenosine (m6A), the most abundant internal messenger RNA modification in higher eukaryotes . This compound serves myriad roles in regulating cellular processes . The evolved TadA-assisted N6-methyladenosine sequencing (eTAM-seq) technology uses this compound to detect and quantify m6A by global adenosine deamination .

Mammalian DNA N6-methyladenosine Research

“N6-Anisoyladenosine” is also used in the research of mammalian DNA N6-methyladenosine (6mA). Recent technology advances have made 6mA detection and sequencing possible, bringing new insights into 6mA biology in mammals .

Oligonucleotide Synthesis

“N6-Anisoyladenosine” is used as a phosphoramidite containing 5’ DMT and the nucleoside adenosine (A) with Phenoxyacetyl (PAC) base protection, for use in oligonucleotide synthesis . This compound is part of the UltraMILD monomers developed to alleviate the problem of modifiers and labels not withstanding prolonged exposure to strongly alkaline deprotection conditions .

Adenosine Receptor Pharmacology

Adenosine receptors (ARs) are widely acknowledged pharmacological targets yet are still underutilized in clinical practice . The ubiquitous distribution of ARs in almost all cells and tissues of the body makes them excellent candidates for numerous diseases . The modulation of ARs holds promise for the treatment of numerous diseases, including central nervous system disorders, cardiovascular and metabolic conditions, inflammatory and autoimmune diseases, and cancer .

Therapeutic Applications

The TheraPure trademark denotes the highest level of phosphoramidite purity, developed with the greatest stringency of high definition analytics and tightly controlled impurity profiles, therefore, ideal for any therapeutic application .

RNA Phosphoramidites

RNA phosphoramidites contain a 2’-OH protecting group, tBDMS (tert-butyl dimethylsilyl). Each base has unique protecting groups designed specifically to protect the RNA during the chemical synthesis process, and produce the highest amount of full length product .

Mécanisme D'action

- Role : It modulates various aspects of RNA function, including transcription, translation, processing, and metabolism .

- Regulation : The m6A modification process is dynamic and reversible. It involves three key factors:

Target of Action

Mode of Action

Biochemical Pathways

Orientations Futures

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVLBCYELIMFHS-XWXWGSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine, N-(4-methoxybenzoyl)- | |

Q & A

Q1: What is the molecular formula and weight of N6-Anisoyladenosine monohydrate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for N6-Anisoyladenosine monohydrate as C18H19N5O6. H2O [].

Q2: Can you describe the key structural features of N6-Anisoyladenosine based on the abstract?

A2: The research paper highlights several key structural characteristics of N6-Anisoyladenosine []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)